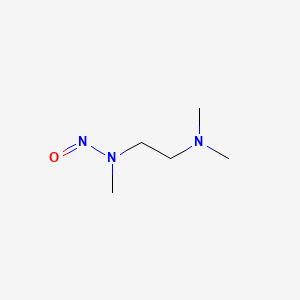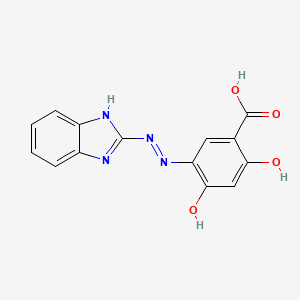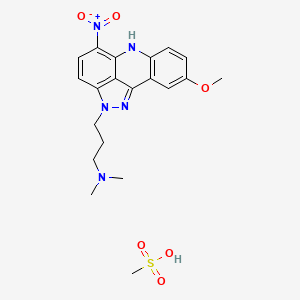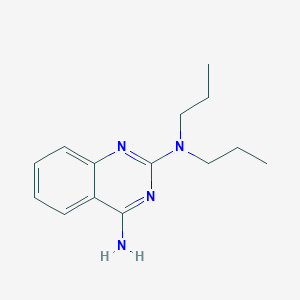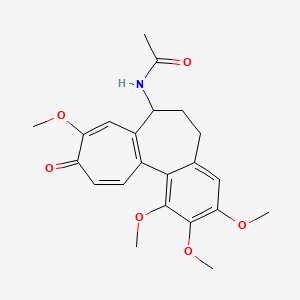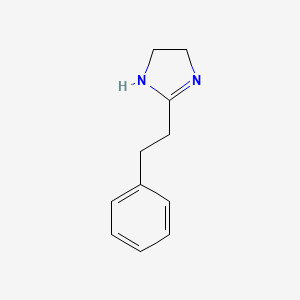
2-Imidazoline, 2-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyzoline is a selective imidazoline I2 receptor agonist known for its significant pharmacological effects, particularly in the central nervous system. It has been studied for its potential analgesic properties and its ability to interact with other pain-relieving medications .
Preparation Methods
Phenyzoline can be synthesized through a series of chemical reactions involving the condensation of specific reagents. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under basic conditions, followed by methylation of the resulting intermediate compound with dimethyl sulfate or methyl iodide . This process results in the formation of phenyzoline, which crystallizes in needles that melt at 156°C.
Chemical Reactions Analysis
Phenyzoline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where specific functional groups are replaced by others under suitable conditions.
Reduction: Phenyzoline can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include potassium permanganate for oxidation and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It is used as a research tool to explore the pharmacological effects related to imidazoline I2 receptors.
Industry: Phenyzoline’s unique properties make it a valuable compound for developing new pain management therapies and understanding the mechanisms of pain relief.
Mechanism of Action
Phenyzoline exerts its effects primarily through its action on imidazoline I2 receptors. These receptors are involved in modulating pain perception and other central nervous system functions. By binding to these receptors, phenyzoline can produce significant antinociceptive effects, reducing pain sensation . The molecular targets and pathways involved include the modulation of neurotransmitter release and interaction with other pain-relieving pathways.
Comparison with Similar Compounds
Phenyzoline is often compared with other imidazoline I2 receptor ligands such as 2-BFI and BU224 . While all these compounds share similar mechanisms of action, phenyzoline is unique in its superior efficacy in managing pain when used in combination with other analgesics . Other similar compounds include:
2-BFI: Another imidazoline I2 receptor agonist known for its analgesic properties.
BU224: A compound used to explore the pharmacological effects related to imidazoline I2 receptors.
Phenyzoline’s unique combination of efficacy and potential for combination therapy makes it a valuable compound in pain management research.
Properties
CAS No. |
26038-62-0 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-phenylethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5H,6-9H2,(H,12,13) |
InChI Key |
CPMMXSDLEOJRHI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CN=C(N1)CCC2=CC=CC=C2 |
Key on ui other cas no. |
26038-62-0 |
Synonyms |
phenyzoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


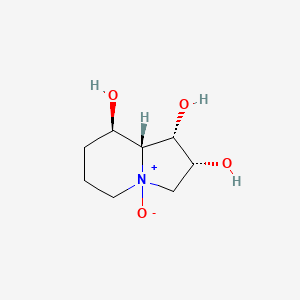
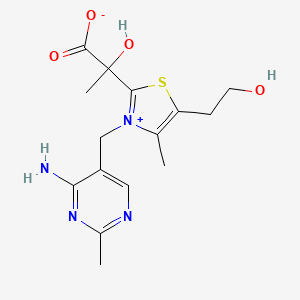
![4-[4-cyanophenyl(1H-1-imidazolyl)methyl]benzonitrile](/img/structure/B1215379.png)
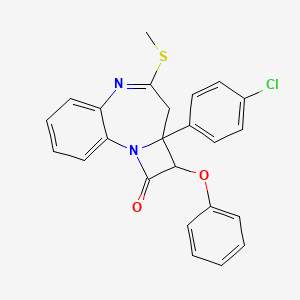
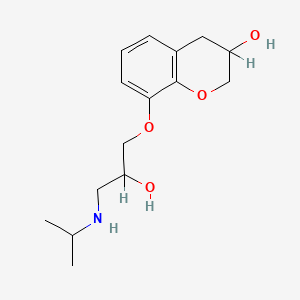

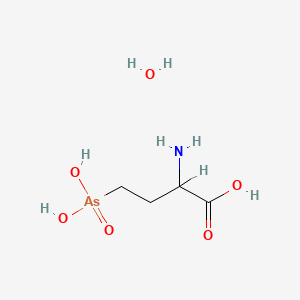
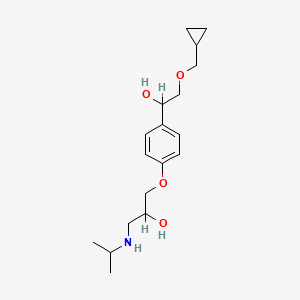
![6-[2-(2,4-Dichlorophenyl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1215389.png)
